1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
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Description
1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C19H17FN2O2S and its molecular weight is 356.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Several 2,3-diaryl pyrazines and quinoxalines, including compounds similar to 1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one, have been synthesized and evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activity. These studies have revealed that specific substitutions at certain positions on the phenyl ring can significantly impact the selective COX-2 inhibitory activity. Compounds from this research have shown excellent in vivo activity in animal models of inflammation, suggesting their potential as new classes of COX-2 inhibitors (Singh et al., 2004).
Herbicidal Activity
Research into pyrazolo[4,3-e][1,2,4]-triazolo[1,5-d]pyrimidines, a category to which 1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one is related, has led to the discovery of compounds with potent herbicidal activity against monocotyledonous and dicotyledonous plants. These findings indicate that derivatives of 1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one could be developed into effective herbicides (Xiao et al., 2008).
Antimicrobial Activity
Studies on Schiff bases and pyrazole derivatives have demonstrated that compounds structurally related to 1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one possess significant antimicrobial activity. These compounds' effectiveness against a range of microbial pathogens highlights their potential in developing new antimicrobial agents (Puthran et al., 2019).
Pharmaceutical Potential
Computational and experimental studies have explored the reactivity and pharmaceutical potential of pyrazole derivatives, including compounds similar to 1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one. These investigations have shed light on their potential as anti-inflammatory and anticancer agents, offering insights into their mechanism of action and suggesting avenues for further drug development (Thomas et al., 2018).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-2-24-17-9-7-16(8-10-17)22-12-11-21-18(19(22)23)25-13-14-3-5-15(20)6-4-14/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFITZUNJJTGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.